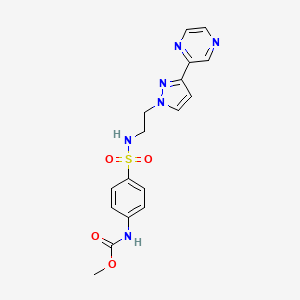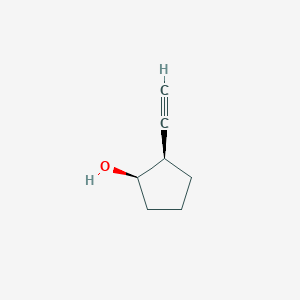
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol, also known as DFCP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFCP1 is a chiral molecule, meaning it has a non-superimposable mirror image, which has important implications for its synthesis and biological activity.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol is not fully understood, but it is believed to act as a modulator of protein-protein interactions and enzymatic activity. (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been shown to bind to specific proteins and alter their conformation, leading to changes in their activity or interactions with other proteins.
Biochemical and Physiological Effects:
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been shown to have various biochemical and physiological effects in different systems. In cancer cells, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been reported to induce apoptosis, or programmed cell death, and inhibit tumor growth. In neuronal cells, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been shown to enhance synaptic plasticity and improve memory formation. (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has also been studied for its potential role in regulating insulin secretion and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has several advantages for laboratory experiments, including its high enantioselectivity, stability, and ease of synthesis. However, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol also has limitations, including its relatively low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several directions for future research on (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol. One area of interest is the development of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol-based drugs for the treatment of cancer and other diseases. Another direction is the use of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol as a tool for studying protein-protein interactions and enzyme activity in different systems. Additionally, the synthesis of novel materials using (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol as a building block is an area of active research. Finally, the development of new synthetic methods for (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol and its derivatives is an important direction for future work.
Métodos De Síntesis
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. One method involves the reaction of 3,3-difluorocyclopentene with (S)-propan-1-ol in the presence of a catalyst to yield (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol with high enantioselectivity. This synthesis method has been optimized and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been studied for its potential applications in several scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been investigated as a potential drug target for the treatment of cancer and other diseases. In chemical biology, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been used as a tool for studying protein-protein interactions and enzyme activity. In materials science, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been explored as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
(2S)-2-(3,3-difluorocyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCNQXZECKKNJ-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide](/img/structure/B2821563.png)

![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B2821566.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2821571.png)
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2821573.png)
![2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2821575.png)






![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)